1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt
Overview
Description
Preparation Methods
The synthesis of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt involves the reaction of diethylamine with nitric oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound is often obtained as a crystalline white solid with a melting point of 45°C . Industrial production methods involve the careful handling of reagents and maintaining specific reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form diethylamine and other nitrogen-containing compounds.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt is widely used in scientific research due to its ability to release nitric oxide. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nitric oxide signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of nitric oxide-releasing materials.
Mechanism of Action
The primary mechanism of action of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt involves the controlled release of nitric oxide. This release occurs through the decomposition of the compound in aqueous solutions, leading to the formation of nitric oxide and diethylamine. Nitric oxide then interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt is unique due to its specific structure and nitric oxide-releasing properties. Similar compounds include:
Diethylamine NONOate: Another nitric oxide donor with similar applications.
Sodium nitroprusside: A well-known nitric oxide donor used in medical applications.
S-nitrosoglutathione: A naturally occurring nitric oxide donor involved in cellular signaling.
These compounds share the ability to release nitric oxide but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
sodium;N-(diethylamino)-N-oxidonitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O2.Na/c1-3-6(4-2)7(9)5-8;/h3-4H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGVGHGHHNGGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)N(N=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160691 | |
Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138475-09-9 | |
Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138475099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.